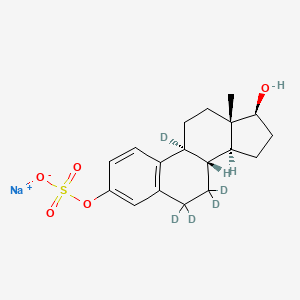

17beta-Estradiol sulfate-d5 (sodium)

Description

BenchChem offers high-quality 17beta-Estradiol sulfate-d5 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17beta-Estradiol sulfate-d5 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H23NaO5S |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

sodium;[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i2D2,4D2,14D; |

InChI Key |

LMJQCTISQYSLPF-ZWAABPKCSA-M |

Isomeric SMILES |

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CC[C@@H]3O)C.[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 17β-Estradiol Sulfate-d5 (Sodium)

This technical guide provides a comprehensive analysis of 17β-Estradiol Sulfate-d5 (Sodium) , a deuterated stable isotope standard used critically in the bioanalysis of steroid hormones.

Core Application: Stable Isotope Internal Standard (SIL-IS) for LC-MS/MS Bioanalysis

Chemical Identity & Specifications

17β-Estradiol Sulfate-d5 (Sodium) is the pentadeuterated sodium salt of 17β-estradiol-3-sulfate.[1] It serves as the "gold standard" reference material for normalizing matrix effects, extraction efficiency, and ionization variability during the quantification of endogenous estradiol sulfate.

Physicochemical Profile

| Property | Specification |

| Chemical Name | Sodium (17β)-2,4,16,16,17-pentadeuterio-3-(sulfooxy)estra-1,3,5(10)-trien-17-ol |

| Common Name | 17β-Estradiol 3-sulfate-d5 sodium salt |

| Molecular Formula | C₁₈H₁₈D₅NaO₅S |

| Molecular Weight | ~379.44 g/mol (Anion: ~356.4 Da) |

| Unlabeled CAS | 4999-79-5 (Parent compound) |

| Solubility | Soluble in water (due to sulfate group), Methanol, DMSO.[2][3][4][5][6][7] |

| Stability | Hygroscopic; susceptible to hydrolysis at low pH. Store at -20°C. |

| Isotopic Purity | Typically ≥99% deuterated forms (d5); minimizes contribution to the M+0 channel. |

Structural Insight: The sulfate group is attached at the C3 position of the phenolic A-ring, rendering the molecule water-soluble.[8] The five deuterium atoms are typically located at positions 2, 4, 16, 16, and 17 of the steroid core. This +5 Da mass shift is critical for preventing "cross-talk" (isotopic interference) with the natural analyte's isotopic envelope during Mass Spectrometry.

Biological Context: The Sulfatase Pathway

To understand the necessity of this standard, one must understand the biological "Reservoir Hypothesis." Estradiol sulfate (E2-S) is not merely an excretion product; it acts as a circulating reservoir for active estradiol.

The Mechanism

Hydrophilic E2-S circulates at concentrations 10–20 times higher than free estradiol. In target tissues (e.g., breast tumor cells), the enzyme Steroid Sulfatase (STS) hydrolyzes the sulfate group, releasing active, lipophilic 17β-Estradiol to bind Estrogen Receptors (ER). This local conversion is a key driver in hormone-dependent cancers.

Pathway Visualization

The following diagram illustrates the intracrine conversion cycle where E2-S acts as the precursor.

Figure 1: The Sulfatase Pathway. Estradiol Sulfate-d5 is used to quantify the "Inactive Reservoir" (Blue Node) to assess STS activity potential.

Experimental Protocol: LC-MS/MS Quantification

Expertise Note: Direct analysis of steroid sulfates is challenging due to their polarity and potential for in-source fragmentation. This protocol utilizes Negative Electrospray Ionization (ESI-) which is significantly more sensitive for sulfated steroids than positive mode.

A. Sample Preparation (Solid Phase Extraction)

Why SPE over LLE? Liquid-Liquid Extraction (LLE) with hexane/ether extracts free steroids but leaves the polar sulfates behind. SPE is required to capture the sulfated fraction.

-

Spiking: Aliquot 200 µL of plasma/serum. Add 20 µL of 17β-Estradiol Sulfate-d5 working solution (e.g., 10 ng/mL in methanol). Vortex for 30s.

-

Precipitation: Add 600 µL Acetonitrile (cold) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

-

Dilution: Transfer supernatant and dilute 1:1 with water (to reduce organic strength for SPE loading).

-

SPE Loading: Use a polymeric weak anion exchange (WAX) or HLB cartridge.

-

Condition: MeOH -> Water.

-

Load: Diluted supernatant.

-

Wash: 5% NH4OH in water (removes neutrals/cations).

-

Elute: Methanol containing 2% Formic Acid (elutes the steroid sulfates).

-

-

Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of 30% Methanol/Water.

B. LC-MS/MS Conditions

Column Choice: A C18 column with high carbon load is preferred to retain the polar sulfate.

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent.

-

Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (NH4F).

-

Expert Insight: NH4F enhances ionization in negative mode significantly better than acetate/formate for steroid sulfates.

-

-

Mobile Phase B: Methanol.

Gradient:

| Time (min) | %B | Rationale |

|---|---|---|

| 0.0 | 20 | Initial focusing |

| 1.0 | 20 | Hold to elute salts |

| 5.0 | 95 | Elute Analyte & IS |

| 6.0 | 95 | Wash column |

| 6.1 | 20 | Re-equilibration |

C. Mass Spectrometry Parameters (MRM)

Operate in Negative ESI (ESI-) . The sulfate moiety is labile; "soft" ionization parameters are crucial to prevent in-source hydrolysis (loss of SO3 before the quad).

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| Estradiol Sulfate | 351.1 [M-H]⁻ | 271.2 [M-H-SO3]⁻ | 35 | Quantifier |

| Estradiol Sulfate | 351.1 [M-H]⁻ | 96.9 [HSO4]⁻ | 45 | Qualifier |

| E2-Sulfate-d5 (IS) | 356.1 [M-H]⁻ | 276.2 [M-H-SO3]⁻ | 35 | IS Quant |

Analytical Workflow Diagram

The following diagram details the logical flow from sample intake to data output, highlighting where the d5-standard integrates to ensure data integrity.

Figure 2: Bioanalytical Workflow. The d5-IS is added immediately to correct for all subsequent extraction losses and ionization suppression.

Troubleshooting & Validation

When using 17β-Estradiol Sulfate-d5, researchers often encounter specific pitfalls. Here is a causality-based troubleshooting guide:

-

In-Source Hydrolysis (The "Ghost" Peak):

-

Symptom:[9] You see a peak for free Estradiol (E2) in the sulfate channel, or low sensitivity for the sulfate.

-

Cause: High desolvation temperatures or cone voltages can strip the sulfate group before mass selection.

-

Solution: Lower the desolvation temperature (<400°C) and optimize the declustering potential/cone voltage using the d5-standard infusion.

-

-

Back-Conversion:

-

Risk:[10] If the sample sits at room temperature, endogenous sulfatases may hydrolyze the analyte.

-

Validation: The d5-standard also monitors this. If you detect d5-Estradiol (unsulfated, mass ~277) in your sample, your processing method is causing hydrolysis.

-

-

Isotopic Overlap:

-

Check: Ensure the d5 label is stable. Deuterium on the phenolic ring (positions 2,4) can sometimes exchange with protons in highly acidic media. The d5 positions at 16,17 are generally stable.

-

Protocol: Avoid strong acids (HCl) during extraction; use Formic or Acetic acid.

-

References

-

Cayman Chemical. (2023). 17β-Estradiol-2,4,16,16-d4 3-sulfate (sodium salt) Product Insert. Retrieved from

-

Mueller, J. W., et al. (2015). The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Expert Review of Endocrinology & Metabolism. Retrieved from

-

MedChemExpress. (2024). 17β-Estradiol sulfate-d5 sodium Product Information. Retrieved from

-

PubChem. (2024).[11] 17beta-Estradiol sulfate Compound Summary. Retrieved from

-

Thermo Fisher Scientific. (2020). Quantitative analysis of estradiol and testosterone in plasma for clinical research using LC-MS/MS. Retrieved from

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 17β-Estradiol sulfate sodium | 4999-79-5 [sigmaaldrich.com]

- 4. 17beta-Estradiol-2,4,16,16,17-d5 | LGC Standards [lgcstandards.com]

- 5. Estradiol 17β-sulfate - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Estradiol 17β-sulfate - Wikipedia [en.wikipedia.org]

- 8. CAS 4999-79-5: 17B-estradiol 3-sulfate sodium | CymitQuimica [cymitquimica.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. 17β-雌二醇-D5标准液 CRM 溶液 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

synthesis and characterization of 17beta-Estradiol sulfate-d5

Technical Whitepaper: Synthesis, Purification, and Validation of 17 -Estradiol Sulfate-d5

Executive Summary

17

This guide details the synthesis and characterization of 17

Synthetic Strategy & Retrosynthesis

The Regioselectivity Challenge

17

-

C3-Hydroxyl: Phenolic, more acidic (

). -

C17-Hydroxyl: Secondary aliphatic, less acidic (

).

Direct sulfation using Sulfur Trioxide-Pyridine (

Deuterium Labeling Stability

The "d5" label is typically located at positions 2, 4, 16, 16, and 17 .

-

Critical Consideration: The C2 and C4 deuteriums are on the aromatic ring and are stable. The C16/C17 deuteriums are stable under standard sulfation conditions but can exchange under harsh acidic conditions. Therefore, base-mediated sulfation is preferred to preserve isotopic integrity.

Reaction Pathway Visualization

The following diagram outlines the direct sulfation pathway to the 3-sulfate and the protection-deprotection route required if the 17-sulfate is the specific target.

Figure 1: Synthetic pathway distinguishing the kinetic formation of the 3-sulfate versus the protection strategy required for the 17-sulfate.

Detailed Experimental Protocol

Objective: Synthesis of Sodium 17

Materials

-

Precursor: 17

-Estradiol-2,4,16,16,17-d5 ( >98 atom% D). -

Reagent: Sulfur trioxide-pyridine complex (

), 98%.[1] -

Solvent: Anhydrous Pyridine (dried over KOH or molecular sieves).

-

Workup: 0.5 M NaOH (aq), Methanol (HPLC grade).

Step-by-Step Synthesis

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 100 mg (0.36 mmol) of 17

-Estradiol-d5 in 2.0 mL of anhydrous pyridine. -

Reagent Addition: Add 63 mg (0.40 mmol, 1.1 eq) of

complex in one portion.-

Expert Insight: Do not use a large excess (>1.5 eq) of

, as this promotes the formation of the 3,17-disulfate byproduct.

-

-

Reaction: Stir at Room Temperature (20-25°C) for 3–4 hours.

-

Monitoring: Check reaction progress via TLC (Silica; CHCl3:MeOH:H2O 65:25:4). The product will be significantly more polar (lower

) than the starting material.

-

-

Quenching: Add 0.5 mL of water to destroy unreacted

complex. -

Salt Conversion: Adjust pH to ~8.5 using 0.5 M NaOH. This converts the pyridinium sulfate intermediate into the stable sodium sulfate salt.

-

Precipitation/Extraction: Evaporate pyridine under reduced pressure (keep bath <40°C). Resuspend the residue in Methanol. Filter off inorganic salts (sodium sulfate/sulfite).

Purification (Solid Phase Extraction)

Direct crystallization is often difficult due to residual pyridine. SPE is recommended.

-

Cartridge: C18 Sep-Pak (500 mg).

-

Conditioning: 5 mL Methanol

5 mL Water. -

Loading: Load the crude aqueous residue.

-

Washing: Wash with 10 mL Water (removes inorganic salts) followed by 5 mL 5% Methanol (removes unreacted

byproducts). -

Elution: Elute product with 80% Methanol/Water .

-

Drying: Lyophilize to obtain a white powder.

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

NMR confirms the regiochemistry.[2] The sulfation of the C3-phenol causes a characteristic downfield shift of the aromatic protons compared to free estradiol.

Table 1: Expected

| Position | Proton | Free Estradiol-d5 ( | Estradiol-d5-3-Sulfate ( | Diagnostic Note |

| C1 | Aromatic | ~7.10 | ~7.25 | Downfield shift due to electron-withdrawing sulfate. |

| C2 | Aromatic | (Deuterated) | (Deuterated) | Silent in d5-analog. |

| C4 | Aromatic | (Deuterated) | (Deuterated) | Silent in d5-analog. |

| C17 | Aliphatic | (Deuterated) | (Deuterated) | Silent. If 17-sulfate formed, C17-H (if not deuterated) would shift. |

| C18 | Methyl | ~0.78 (s) | ~0.80 (s) | Minimal shift confirms C17-OH is free. |

Mass Spectrometry (HRMS)

Analysis should be performed in Negative Ion Mode (ESI-) .

-

Theoretical Mass (Monoisotopic):

-

Estradiol-d0 Sulfate (Free Acid):

Da -

Estradiol-d5 Sulfate (Free Acid):

Da

-

-

Observed Ion:

at m/z 356.16 .-

Note: Sodium salt will ionize as the anion

.

-

Isotopic Purity Calculation

Calculate Atom Percent Excess (APE) using the peak intensities of

Application Note: LC-MS/MS Workflow

When using E2-S-d5 as an Internal Standard (IS), it corrects for ionization suppression in the electrospray source.

MRM Transitions

For Triple Quadrupole (QqQ) instruments:

Table 2: Optimized MRM Transitions

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

| E2-Sulfate (Native) | Negative | 351.1 | 271.2 | 35 | Loss of |

| E2-Sulfate-d5 (IS) | Negative | 356.1 | 276.2 | 35 | Loss of |

Workflow Diagram

Figure 2: Analytical workflow utilizing E2-S-d5 for quantitative bioanalysis.[3]

References

-

Regioselective Sulfation: Liu, Y., et al. (2021). "A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids." National Institutes of Health (PMC).

-

Synthesis Protocol: Organic Syntheses. (2022). "Synthesis of Sulfates using Sulfur Trioxide Pyridine Complex." Organic Syntheses.

-

LC-MS/MS Application: Thermo Fisher Scientific. (2020). "High-Throughput LC-MS/MS Measurement of Estrone and Estradiol in Human Blood Serum." Thermo Fisher Application Notes.

-

Metabolic Context: BenchChem. (2025).[3] "Validated LC-MS/MS Method for the Quantification of Estradiol Sulfate." BenchChem Technical Support.

-

Characterization: Li, G.C., et al. (2012).

- and 17

Sources

- 1. A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-state NMR analysis of steroidal conformation of 17α- and 17β-estradiol in the absence and presence of lipid environment [agris.fao.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Estradiol 17β-sulfate - Wikipedia [en.wikipedia.org]

- 7. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

The Physicochemical Landscape of Deuterated Estradiol Sulfate: A Definitive Guide for LC-MS/MS Quantification

Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Introduction: The Analytical Imperative

Estradiol sulfate (E2S) serves as the primary circulating reservoir of estrogen in the human body. While biologically inert, it is rapidly hydrolyzed back into active 17β-estradiol by the enzyme steroid sulfatase (STS) in target tissues[1]. Accurately quantifying endogenous E2S in complex biological matrices (like serum or plasma) is critical for understanding endocrine-driven pathologies, such as endometriosis and hormone-receptor-positive breast cancers.

However, absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly susceptible to matrix effects—ion suppression or enhancement caused by co-eluting biological components. To mitigate this, we rely on Stable Isotope-Labeled Internal Standards (SIL-IS). Deuterated estradiol sulfate, specifically variants like 17β-Estradiol-2,4,16,16-d4 3-sulfate, acts as the ultimate analytical equalizer[2].

Figure 1: The reversible enzymatic pathway of estradiol sulfation and desulfation.

Molecular Architecture & Physicochemical Properties

Understanding the physicochemical properties of deuterated estradiol sulfate is not merely an academic exercise; it is the foundation of rational method development. The addition of deuterium atoms alters the molecular mass without significantly changing the molecule's chemical behavior, ensuring it co-elutes with the endogenous analyte while remaining mass-resolved in the spectrometer[3].

Causality in Isotope Selection

We deliberately select the d4 variant (a +4 Da mass shift) over d2 or d3 variants. Endogenous estradiol sulfate possesses a natural isotopic envelope (M+1, M+2, M+3) due to naturally occurring

Quantitative Data Summary

| Property | Value | Causality in Analytical Workflow |

| Molecular Formula | C₁₈H₁₉D₄NaO₅S (d4 sodium salt) | The sodium salt formulation ensures solid-state stability and prevents spontaneous hydrolysis during storage[4]. |

| Molecular Weight | ~378.45 g/mol (d4 sodium salt) | Yields a distinct precursor ion of m/z 355.1 [M-H]⁻ in negative Electrospray Ionization (ESI)[5]. |

| pKa (Sulfate group) | ~ -1.8 | Highly acidic. The molecule remains permanently ionized (anionic) across all physiological and LC pH ranges, necessitating negative ion mode MS[6]. |

| LogP (XLogP3) | ~2.1 | This amphiphilic nature dictates the use of polymeric reversed-phase Solid-Phase Extraction (SPE) to capture the hydrophobic steroid backbone[6]. |

| Solubility | Soluble in Methanol, Water, DMSO | Allows for the preparation of highly concentrated, stable stock solutions without the risk of precipitation upon biological spiking. |

High-Fidelity LC-MS/MS Workflow: A Self-Validating Protocol

As an application scientist, I design protocols that are not just procedural, but self-validating systems . If an extraction fails or the mass spectrometer experiences a drop in sensitivity, the method must automatically flag the error. By utilizing deuterated estradiol sulfate, we build an internal quality control metric directly into the sample.

Step-by-Step Methodology

Phase 1: Internal Standard Spiking & Equilibration

-

Aliquoting: Transfer 200 µL of human serum/plasma into a clean microcentrifuge tube.

-

Spiking: Add 10 µL of a 100 ng/mL Estradiol-d4 sulfate working solution (prepared in methanol) to the sample[7].

-

Equilibration: Vortex for 30 seconds and incubate at room temperature for 10 minutes.

-

Causality: Spiking the SIL-IS before any protein precipitation or extraction ensures the deuterated standard undergoes the exact same physical and chemical losses as the endogenous E2S. The final ratio of Endogenous/SIL-IS becomes a self-correcting metric for recovery[8].

Phase 2: Solid-Phase Extraction (SPE)

-

Conditioning: Pass 1 mL of LC-MS grade Methanol through a polymeric reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB), followed by 1 mL of LC-MS grade Water[7].

-

Loading: Load the spiked biological sample onto the cartridge.

-

Washing: Wash with 1 mL of 5% Methanol in water to remove salts and polar biological interferences.

-

Elution: Elute the analytes with 1.5 mL of 100% Methanol[7].

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, then reconstitute in 100 µL of 20% Methanol in water.

-

Causality: Because the LogP of E2S is ~2.1, it is retained on the SPE sorbent via hydrophobic interactions. A 100% methanol elution completely disrupts these forces, ensuring maximum recovery[6].

Phase 3: LC-MS/MS Detection (Negative ESI)

-

Chromatography: Inject 10 µL onto a C18 core-shell column (e.g., 50 × 2.1 mm, 2.6 µm). Use Mobile Phase A (0.2 mM NH₄F in Water) and Mobile Phase B (Methanol)[7].

-

Causality: Ammonium fluoride (NH₄F) is a critical additive; it acts as an ionization enhancer in negative ESI mode, significantly boosting the signal-to-noise ratio of the sulfate anion[7].

-

MRM Transitions:

The Self-Validation Check: During data processing, monitor the absolute peak area of the Estradiol-d4 sulfate across all patient samples. If the absolute area of the internal standard deviates by >15% from the calibration curve average, the system has detected a severe matrix suppression event or an SPE failure. The sample must be flagged and re-run.

Figure 2: Self-validating LC-MS/MS workflow utilizing deuterated estradiol sulfate.

References

-

In the Model Cell Lines of Moderately and Poorly Differentiated Endometrial Carcinoma, Estrogens Can Be Formed via the Sulfatase Pathway - PMC (NIH). Available at: 7[7]

-

Determination of endocrine disruptors and endogenic androgens and estrogens in rat serum by high-performance liquid chromatography - Bisphenol A Information & Resources. Available at: 8[8]

-

Separation of dansylated 17β-estradiol, 17α-estradiol, and estrone on a single HPLC column for simultaneous quantitation by LC–MS/MS - ResearchGate. Available at: 3[3]

-

CAS 352431-50-6 Sodium 17β-Estradiol-2,4,16,16-d4 3-Sulfate - Alfa Chemistry. Available at: 2[2]

-

Application Note: A Validated LC-MS/MS Method for the Quantification of 17α-Estradiol Sulfate - Benchchem. Available at: 5[5]

-

17β-Estradiol 3-O-Sulfate (sodium salt) (CAS 4999-79-5) - Cayman Chemical. Available at: 4[4]

-

17Beta-estradiol sulfate | C18H24O5S | CID 66416 - PubChem (NIH). Available at: 6[6]

-

b-Estradiol 3-sulfate = 93 4999-79-5 - Sigma-Aldrich. Available at: Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 17Beta-estradiol sulfate | C18H24O5S | CID 66416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In the Model Cell Lines of Moderately and Poorly Differentiated Endometrial Carcinoma, Estrogens Can Be Formed via the Sulfatase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. library.dphen1.com [library.dphen1.com]

Deconstructing the Certificate of Analysis for 17β-Estradiol Sulfate-d5: A Definitive Guide for LC-MS/MS Bioanalysis

Executive Summary

In clinical endocrinology, pharmacokinetics, and oncology, 17β-Estradiol 3-sulfate (E2S) serves as a massive circulating reservoir for the highly active 17β-estradiol. Accurate quantification of E2S in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is heavily reliant on the quality of the internal standard. For this purpose, 17β-Estradiol sulfate-d5 (E2S-d5) is the gold-standard stable isotope-labeled internal standard (SIL-IS).

As a Senior Application Scientist, I frequently observe assay failures stemming from a superficial understanding of the SIL-IS Certificate of Analysis (CoA). A CoA is not merely a quality assurance receipt; it is the mathematical foundation of your quantitative assay. This whitepaper deconstructs the E2S-d5 CoA, explaining the causality behind its specifications and providing self-validating experimental protocols to ensure regulatory compliance.

The Mechanistic Imperative for a +5 Da Mass Shift

To understand the CoA, we must first understand the molecule's biological and analytical behavior. Endogenous E2S is conjugated by sulfotransferases (e.g., SULT1E1) and actively transported into the liver via OATP1B1/OATP2B1, followed by biliary or renal efflux via BCRP/MRP2[1].

When ionizing E2S in negative electrospray ionization (ESI-), the intact precursor is observed as

The d5 label (typically 2,4,16,16,17-d5) provides a +5 Da mass shift (

Metabolic conjugation of 17β-Estradiol and subsequent transporter-mediated disposition.

Deconstructing the CoA Parameters

A high-quality CoA for E2S-d5[3] will separate chemical purity from isotopic purity. Confusing the two is a critical bioanalytical pitfall. UV absorbance at 280 nm confirms the absence of structurally similar manufacturing byproducts, but it cannot differentiate between d5, d4, and d0 species. Isotopic enrichment must be explicitly validated via mass spectrometry[4].

Table 1: Critical CoA Parameters for 17β-Estradiol sulfate-d5

| Parameter | Analytical Method | Acceptance Criteria | Scientific Rationale |

| Chemical Purity | HPLC-UV (280 nm) | Ensures accurate gravimetric weighing; confirms absence of UV-absorbing synthesis byproducts. | |

| Isotopic Purity | LC-MS/MS or | Prevents non-linear calibration curves caused by varying IS responses[2]. | |

| d0 Contribution | LC-MS/MS | Unlabeled (d0) impurities directly elevate the analyte baseline, destroying the LLOQ. | |

| Water Content | Karl Fischer Titration | Report Value | Required to calculate the true active pharmaceutical ingredient (API) mass. |

| Salt Form | Elemental Analysis | Sodium Salt | E2S-d5 is highly unstable as a free acid; supplied as a sodium salt for stability[3]. |

Self-Validating Experimental Protocols

To translate the CoA into a reliable assay, the end-user must perform specific validations. The following protocols are designed as self-validating systems, ensuring that any error is caught before clinical samples are analyzed.

Protocol 1: Stock Solution Preparation & Salt/Water Correction

Causality: E2S-d5 is almost universally supplied as a sodium salt (

Step-by-Step Methodology:

-

Locate the Chemical Purity (

) and Water Content ( -

Calculate the Correction Factor (

): -

Weigh approximately 1.00 mg of E2S-d5 sodium salt on a calibrated microbalance.

-

Dissolve in LC-MS grade methanol. Calculate the true concentration:

.

Self-Validation Checkpoint: Prepare two independent stock solutions (Stock A and Stock B) and dilute them to the working concentration. Inject both into the LC-MS/MS. The response ratio (Area A / Area B) must be

. If it fails, the gravimetric preparation or correction factor calculation is flawed.

Protocol 2: Isotopic Purity and d0 Cross-Contribution Assessment

Causality: Even with

Step-by-Step Methodology:

-

Prepare a neat solution of E2S-d5 at the intended assay working concentration (e.g., 50 ng/mL).

-

Inject the solution into the LC-MS/MS system.

-

Monitor the MRM transitions for both the IS (

357.1 -

Measure the peak area in the analyte (d0) channel at the retention time of E2S.

ngcontent-ng-c2977031039="" class="ng-star-inserted">Self-Validation Checkpoint: The peak area of the d0 interference must be

of the peak area of the true LLOQ standard[6]. If it exceeds this threshold, the SIL-IS working concentration must be reduced, or a lot with higher isotopic purity must be procured.

Table 2: Acceptable Isotopic Distribution Profile (ESI-)

| Isotopologue | Precursor | Theoretical Abundance | CoA Acceptance Limit |

| d5 (Target) | 357.1 | 100% (Base Peak) | |

| d4 | 356.1 | ||

| d0 (Analyte) | 352.1 |

Protocol 3: Matrix Effect Normalization

Causality: The primary function of an SIL-IS is to compensate for matrix ion suppression. Because E2S-d5 co-elutes perfectly with endogenous E2S, it should experience identical ionization suppression or enhancement[2].

Step-by-Step Methodology:

-

Extract blank plasma from 6 independent lots (including hemolyzed and lipemic sources).

-

Post-extraction, spike the samples with E2S and E2S-d5 at the low Quality Control (QC) concentration.

-

Prepare a neat solution at the exact same concentration in the extraction solvent.

-

Calculate the Matrix Factor (MF) for both analyte and IS:

. -

Calculate the IS-Normalized MF:

.

Self-Validation Checkpoint: The Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots must be

[6]. This mathematically proves the d5 isotope perfectly tracks the ionization behavior of the endogenous molecule, validating the CoA's claim of structural equivalency.

Self-validating analytical workflow for implementing a stable isotope-labeled internal standard.

Conclusion

A Certificate of Analysis for 17β-Estradiol sulfate-d5 is the starting point, not the finish line, for bioanalytical assay validation. By rigorously applying salt corrections, evaluating isotopic cross-contribution, and proving matrix effect normalization, scientists can build robust, regulatory-compliant LC-MS/MS assays that withstand the scrutiny of clinical pharmacokinetics.

References

1.7[7] 2.5[5] 3.6[6] 4. 3[3] 5. 4[4] 6.1[1] 7.2[2] 8.8[8]

Sources

- 1. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fda.gov [fda.gov]

- 6. pmda.go.jp [pmda.go.jp]

- 7. fda.gov [fda.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

metabolic fate of 17beta-Estradiol sulfate in vivo

An In-Depth Technical Guide to the Metabolic Fate of 17β-Estradiol Sulfate In Vivo

Executive Summary

17β-Estradiol sulfate (E2S), a major circulating estrogen conjugate, has long been considered a biologically inactive metabolite destined for excretion. However, contemporary research has unveiled its critical role as a pro-hormone, forming a vast systemic reservoir that can be locally reactivated to the highly potent 17β-Estradiol (E2). This guide provides a comprehensive examination of the in-vivo metabolic journey of E2S, from its formation and transport to its tissue-specific activation and eventual elimination. We will dissect the intricate interplay of sulfotransferases, sulfatases, and specialized transporters that govern the dynamic equilibrium between E2 and E2S. Understanding this metabolic axis is paramount for professionals in oncology, endocrinology, and pharmacology, as it holds significant implications for the pathophysiology of hormone-dependent diseases and the development of novel therapeutic strategies, such as steroid sulfatase inhibitors.

Introduction: The Estradiol Sulfate Reservoir

17β-Estradiol (E2) is the most potent endogenous estrogen, a primary driver of female sexual development and a key regulator of numerous physiological processes.[1][2] Its potent activity necessitates tight control of its bioavailability. One of the principal mechanisms for this regulation is conjugation, primarily through sulfation and glucuronidation, which converts the lipophilic steroid into a water-soluble, biologically inactive form.[2][3]

While circulating concentrations of E2S are lower than those of estrone sulfate (E1S), E2S represents an immediate precursor to the most active estrogen.[4] It is now understood that E2S is not merely a terminal metabolite but a crucial component of a systemic endocrine mechanism. Tissues can express the necessary enzymatic machinery to uptake and hydrolyze E2S, thereby generating biologically active E2 in an intracrine or paracrine fashion.[5][6] This local bioactivation, particularly via the "sulfatase pathway," is a pivotal mechanism in the progression of hormone-dependent cancers, such as breast and endometrial tumors, which can exploit this pathway to fuel their growth.[5][6][7] This guide will provide a detailed technical overview of the enzymes, transporters, and pathways that dictate the in-vivo fate of E2S.

Key Players in E2S Metabolism: Enzymes and Transporters

The metabolic fate of E2S is governed by a coordinated network of enzymes and membrane transporters. The balance between their activities determines the net availability of active E2 in both the circulation and target tissues.

| Protein | Class | Primary Function in E2S Metabolism | Typical Location | References |

| Steroid Sulfatase (STS) | Enzyme (Hydrolase) | Hydrolyzes the sulfate group from E2S (and E1S), converting it to active E2 (or E1). | Ubiquitously expressed; high levels in liver, placenta, and hormone-dependent tumors. | [5][6][8][9] |

| Estrogen Sulfotransferase (SULT1E1) | Enzyme (Transferase) | Catalyzes the sulfonation of E2 to form inactive E2S. It is the primary enzyme for estrogen inactivation. | Liver, endometrium, breast tissue. | [5][10][11] |

| Other Sulfotransferases (e.g., SULT2A1) | Enzyme (Transferase) | Also catalyze E2 sulfation, potentially at different positions (e.g., 17-sulfate), though with different affinities. | Liver, adrenal glands. | [12][13] |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Enzyme (Oxidoreductase) | A family of enzymes that reversibly interconvert E2 and the less potent estrone (E1). | Liver, breast, endometrium, ovary. | [5][10] |

| Organic Anion Transporting Polypeptides (OATPs/SLCOs) | Transporter (Uptake) | Mediate the uptake of sulfated steroids, including E1S and estrogen glucuronides, from circulation into cells. | Liver (basolateral membrane), cancer cells. | [5][10][14] |

| Multidrug Resistance-Associated Proteins (MRPs/ABCCs) | Transporter (Efflux) | Efflux conjugated estrogens (sulfates and glucuronides) from hepatocytes into bile or back into circulation. | Liver (canalicular and basolateral membranes). | [2][14][15] |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Transporter (Efflux) | Efflux conjugated estrogens from cells, contributing to biliary excretion. | Liver (canalicular membrane), intestine, placenta. | [2][14] |

The Metabolic Journey of E2S In Vivo

Systemic Formation and Transport

Following secretion from the gonads or peripheral synthesis, E2 undergoes extensive metabolism, primarily in the liver.[16] Orally administered E2 is subject to a profound first-pass effect, where it is rapidly oxidized to estrone (E1) and then conjugated.[17][18][19] The sulfation of E2 is catalyzed predominantly by SULT1E1, which transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group at the C3 position, forming 17β-Estradiol-3-sulfate (E2S).[10][11] This reaction dramatically increases water solubility and effectively inactivates the hormone, as E2S has a negligible affinity for estrogen receptors.[4]

Once formed, E2S circulates in the bloodstream, bound primarily to albumin. It, along with the much more abundant E1S, constitutes a large pool of inactive, yet readily convertible, estrogen precursors.

The "Sulfatase Pathway": Local Activation in Target Tissues

The conversion from an inactive circulating precursor to a potent local hormone is the cornerstone of the sulfatase pathway.[5] This process is particularly relevant in hormone-sensitive tissues and tumors.

-

Uptake: Circulating steroid sulfates like E1S and potentially E2S are actively transported into target cells by members of the OATP and other solute carrier families.[5][10]

-

Hydrolysis: Within the cell, steroid sulfatase (STS) hydrolyzes the C3-sulfate ester bond of E2S, liberating active E2.[7][8] More commonly, STS acts on the more abundant E1S to produce E1.[5][10]

-

Conversion: If E1 is produced, reductive 17β-HSD enzymes (e.g., 17β-HSD type 1) convert it to the highly potent E2.[5][8]

-

Receptor Activation: The newly synthesized E2 can then bind to and activate estrogen receptors (ERα and ERβ), stimulating downstream signaling pathways that promote cell proliferation and growth.[1][10]

This entire process, occurring within a single target cell, is a classic example of intracrinology. The high expression of STS and low expression of SULT1E1 often observed in estrogen-dependent tumors creates a metabolic environment that strongly favors the production and accumulation of active E2, driving cancer progression.[5]

Further Conjugation and Biliary Excretion

E2 and its metabolites that are not reactivated undergo further Phase II conjugation to facilitate excretion. In the liver, E2 can be glucuronidated at the C3 or C17 positions.[2] The resulting estrogen glucuronides can even be sulfated, forming dual conjugates like estradiol-3-sulfate-17β-glucuronide (E23S17G).[2][15] These highly water-soluble conjugates are actively transported from hepatocytes into the bile by efflux transporters such as MRP2 and BCRP.[2][14]

Enterohepatic Recirculation

The metabolic journey does not end with biliary excretion. A significant portion of conjugated estrogens secreted into the bile can be reabsorbed via enterohepatic circulation, a process that prolongs their systemic exposure.[20][21]

-

Biliary Excretion: Conjugated estrogens (sulfates and glucuronides) travel from the liver to the small intestine via the bile duct.

-

Microbial Deconjugation: In the intestinal lumen, bacteria possessing sulfatase and β-glucuronidase enzymes cleave the conjugate moieties from the steroids.[3] This collection of gut microbes is sometimes referred to as the "estrobolome".[3]

-

Reabsorption: The liberated, lipophilic estrogens (E2, E1) are readily reabsorbed from the intestine into the portal circulation.

-

Return to Liver: The reabsorbed estrogens travel back to the liver, where they can re-enter the systemic circulation or be re-conjugated and secreted into the bile again.[21][22]

This recycling mechanism effectively creates a second peak in plasma estrogen concentrations following initial administration and contributes significantly to the overall pharmacokinetic profile.[20]

Methodologies for Studying E2S Metabolism

Investigating the complex in-vivo fate of E2S requires a multi-faceted approach, combining animal models with advanced analytical techniques.

In Vivo Pharmacokinetic Study in a Rodent Model

Rationale: This protocol is designed to determine the pharmacokinetic parameters of E2S and its key metabolites (E2, E1, E1S) following intravenous administration in a rat model. The use of cannulated animals allows for serial blood sampling from a single animal, reducing variability and the number of animals required.

Methodology:

-

Animal Preparation:

-

Use adult female Sprague-Dawley rats (250-300g).

-

Surgically implant a cannula into the jugular vein for blood sampling and a separate cannula into the femoral vein for compound administration. Allow animals to recover for at least 48 hours.

-

House animals individually with free access to food and water. Fast animals overnight prior to the study.

-

-

Dosing:

-

Prepare a sterile dosing solution of 17β-Estradiol sulfate (e.g., sodium salt) in saline at a concentration of 1 mg/mL.

-

Administer a single intravenous (IV) bolus dose via the femoral vein cannula (e.g., 1 mg/kg). Record the exact time of administration.

-

-

Blood Sampling:

-

Collect blood samples (approx. 200 µL) from the jugular vein cannula into heparinized tubes at the following time points: pre-dose (0), and 2, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

-

After each sample, flush the cannula with a small volume of heparinized saline to prevent clotting.

-

Immediately place samples on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

-

Carefully aspirate the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.

-

Store plasma samples at -80°C until analysis.

-

-

Data Analysis:

-

Quantify the concentrations of E2S, E2, E1, and E1S in each plasma sample using a validated LC-MS/MS method (see Protocol 4.2).

-

Plot the plasma concentration versus time for each analyte.

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), CL (Clearance), and Vd (Volume of Distribution).

-

Sample Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS provides the sensitivity and specificity required to accurately quantify low concentrations of E2S and its metabolites in a complex biological matrix like plasma. Stable isotope-labeled internal standards are crucial for correcting matrix effects and ensuring analytical accuracy.

Methodology:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of E2S, E2, E1, E1S, and their corresponding stable isotope-labeled internal standards (e.g., ¹³C₃-E2S, ¹³C₃-E2) in methanol.

-

Create a series of calibration standards and quality control (QC) samples by spiking known amounts of the analytes into control rat plasma.

-

-

Sample Extraction (Protein Precipitation & Liquid-Liquid Extraction):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 2000 x g for 5 minutes.

-

Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath for 5 minutes.

-

Decant the organic (MTBE) layer into a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

-

Inject a portion (e.g., 10 µL) onto the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Example):

-

LC System: UPLC system (e.g., Waters Acquity).

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A suitable gradient to separate the analytes (e.g., 30% B to 95% B over 5 minutes).

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500).

-

Ionization: Electrospray Ionization (ESI), negative mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentrations of the analytes in the unknown samples.

-

Clinical and Pharmacological Relevance

A thorough understanding of E2S metabolism is vital for drug development and clinical practice.

-

Oncology: The reliance of hormone-dependent breast, endometrial, and ovarian cancers on the sulfatase pathway for local estrogen production has made steroid sulfatase (STS) a prime therapeutic target.[5][8] Several STS inhibitors have been developed to block this local production of E2, effectively starving the tumor of its growth signal.[5]

-

Pharmacology: The extensive enterohepatic recirculation of estrogens can be influenced by co-administered drugs. For instance, broad-spectrum antibiotics can decimate the gut bacteria responsible for deconjugation, potentially reducing the reabsorption and overall efficacy of orally administered estrogen therapies.[3]

-

Diagnostics: High expression of STS in tumors may serve as a prognostic biomarker.[6] Furthermore, understanding the balance of STS and SULT1E1 activity in tumor tissue can provide insights into the mechanisms of hormone sensitivity and resistance.[5]

Conclusion and Future Directions

The metabolic fate of 17β-Estradiol sulfate is a dynamic and complex process that extends far beyond simple inactivation and excretion. E2S serves as a critical systemic reservoir for the local, tissue-specific generation of potent, active 17β-Estradiol. The interplay between activating enzymes like STS and inactivating enzymes like SULT1E1, governed by a host of cellular transporters, creates a sophisticated system of endocrine control. Disruptions in this balance are deeply implicated in the pathophysiology of hormone-dependent diseases.

Future research should continue to focus on the development of dual-action inhibitors that target both the sulfatase and aromatase pathways, potentially offering a more comprehensive blockade of estrogen synthesis. Additionally, further exploration of the "estrobolome" and its influence on estrogen metabolism may unveil novel opportunities for therapeutic intervention through the modulation of the gut microbiome. A deeper understanding of the polymorphic nature of SULT and STS enzymes will also be crucial for personalizing therapies and predicting patient response to hormonal treatments.

References

-

Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2015). The Regulation of Steroid Action by Sulfation and Desulfation. Endocrine Reviews, 36(5), 526–563. (Source: ResearchGate, [Link])

-

Hilz, H., & Wurtz, O. (2014). The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Journal of Steroids & Hormonal Science, 5(2). (Source: PMC, [Link])

-

Wikipedia contributors. (2023). Estradiol sulfate. Wikipedia, The Free Encyclopedia. (Source: Wikipedia, [Link])

-

Rodriguez-Cuenca, S., et al. (2021). 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids. Frontiers in Endocrinology, 12, 708329. (Source: Frontiers, [Link])

-

Englund, D. E., & Johansson, E. D. (1979). Enterohepatic Recirculation of Oestriol Studied in Cholecystectomized and Non-cholecystectomized Menopausal Women. Acta Obstetricia et Gynecologica Scandinavica, 58(2), 155-158. (Source: Wiley Online Library, [Link])

-

Brochu, M., et al. (2013). Key role of steroid sulfatase (STS) in the synthesis of estrogen. Journal of Steroid Biochemistry and Molecular Biology, 137, 179-184. (Source: ResearchGate, [Link])

-

Zhang, Y., et al. (2018). Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1. Drug Metabolism and Disposition, 46(10), 1475-1483. (Source: PMC, [Link])

-

Kim, M., & Pang, K. S. (2010). Interplay of phase II enzymes and transporters in futile cycling: influence of multidrug resistance-associated protein 2-mediated excretion of estradiol 17beta-D-glucuronide and its 3-sulfate metabolite on net sulfation in perfused TR(-) and Wistar rat liver preparations. Drug Metabolism and Disposition, 38(5), 834-843. (Source: PubMed, [Link])

-

Liu, L., et al. (2006). Increased Estrogen Sulfation of Estradiol 17β-D-Glucuronide in Metastatic Tumor Rat Livers. Drug Metabolism and Disposition, 34(11), 1846-1854. (Source: ASPET Journals, [Link])

-

Rizner, T. L., & Penning, T. M. (2021). Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives. Essays in Biochemistry, 65(6), 905-917. (Source: Portland Press, [Link])

-

Day, J. M., Tutill, H. J., Purohit, A., & Reed, M. J. (2008). Steroid sulfatase. Journal of Endocrinology, 197(3), 341-353. (Source: Taylor & Francis Online, [Link])

-

Ruoff, B. K. (1988). Enterohepatic circulation of estrogens in the domestic pig, Sus scrofa. ProQuest Dissertations Publishing. (Source: ProQuest, [Link])

-

Lyrenäs, S. (1992). Pharmacokinetics of oral 17 beta-estradiol. Clinical therapeutics, 14(2), 223-33. (Source: PubMed, [Link])

-

Purohit, A., Woo, L. W. L., & Potter, B. V. L. (2011). Steroid sulfatase: a pivotal player in estrogen synthesis and metabolism. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 1-10. (Source: University of Bath's research portal, [Link])

-

Löffler, S., & Bolt, H. M. (1980). [The enterohepatic circulation of estradiol and ethinylestradiol in the rat]. Arzneimittel-Forschung, 30(5), 810-813. (Source: PubMed, [Link])

-

Reed, M. J., Purohit, A., Woo, L. W. L., Newman, S. P., & Potter, B. V. L. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. (Source: Oxford Academic, [Link])

-

Baker, J. M., Al-Nakkash, L., & Herbst-Kralovetz, M. M. (2017). Estrogen–gut microbiome axis: Physiological and clinical implications. Maturitas, 103, 45-53. (Source: ResearchGate, [Link])

-

Adams, J. B., & Chandra, D. P. (1988). Metabolic fate of estradiol in human mammary cancer cells in culture: estrogen sulfate formation and cooperativity exhibited by estrogen sulfotransferase. Journal of steroid biochemistry, 29(4), 461-466. (Source: PubMed, [Link])

-

Bottoms, G. D., Stith, R. D., & Roesel, O. F. (1972). Metabolic Fate of Orally Administered Estradiol in Swine. Journal of Animal Science, 34(6), 1024-1028. (Source: Scilit, [Link])

-

James, M. O., et al. (2009). Sulfonation of 17β-estradiol and inhibition of sulfotransferase activity by polychlorobiphenylols and celecoxib in Channel catfish, Ictalurus punctatus. Aquatic Toxicology, 91(1), 1-10. (Source: PMC, [Link])

-

Wikipedia contributors. (2024). Pharmacokinetics of estradiol. Wikipedia, The Free Encyclopedia. (Source: Wikipedia, [Link])

-

Mirkin, S., et al. (2015). Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy. Menopause, 22(12), 1289-1295. (Source: PMC, [Link])

-

Santhanakrishnan, M., et al. (2014). Sulfotransferase 2A1 forms estradiol-17-sulfate and celecoxib switches the dominant product from estradiol-3-sulfate to estradiol-17-sulfate. Drug Metabolism and Disposition, 42(8), 1338-1345. (Source: ResearchGate, [Link])

-

Harvey, P. R., & Hobkirk, R. (1977). The metabolism of estrone and estradiol-17beta and their 3-sulfates by female guinea pig liver microsomes. Steroids, 30(1), 115-128. (Source: PubMed, [Link])

-

Goebelsmann, U. (1992). Pharmacokinetics of oral 17 beta-estradiol. American journal of obstetrics and gynecology, 166(6 Pt 2), 1953-9. (Source: R Discovery, [Link])

-

Al-Salameh, A., et al. (2018). Impact of Genetic Polymorphisms on the Sulfation of Dehydroepiandrosterone and 17-β Estradiol by Human Cytosolic Sulfotransferase SULT2B1a. International Journal of Molecular Sciences, 19(10), 3029. (Source: ResearchGate, [Link])

-

Honjo, H. (1978). A Study on the Dynamics and Physiological Roles of Estrone Sulfate. Nihon Naibunpi Gakkai Zasshi, 54(1), 1-17. (Source: J-Stage, [Link])

Sources

- 1. Frontiers | 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids [frontiersin.org]

- 2. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estradiol sulfate - Wikipedia [en.wikipedia.org]

- 5. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonation of 17β-estradiol and inhibition of sulfotransferase activity by polychlorobiphenylols and celecoxib in Channel catfish, Ictalurus punctatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Interplay of phase II enzymes and transporters in futile cycling: influence of multidrug resistance-associated protein 2-mediated excretion of estradiol 17beta-D-glucuronide and its 3-sulfate metabolite on net sulfation in perfused TR(-) and Wistar rat liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 17. Pharmacokinetics of oral 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. ujms.net [ujms.net]

- 21. Enterohepatic circulation of estrogens in the domestic pig, Sus scrofa - ProQuest [proquest.com]

- 22. [The enterohepatic circulation of estradiol and ethinylestradiol in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

role of steroid sulfatase in estradiol sulfate metabolism

Technical Guide: Steroid Sulfatase (STS) in Estradiol Sulfate Metabolism

Executive Summary

This technical guide dissects the pivotal role of Steroid Sulfatase (STS) , also known as aryl sulfatase C, in the intracrine metabolism of estradiol sulfate (E2S) and estrone sulfate (E1S). While aromatase inhibition has long been the standard of care for hormone-dependent breast cancer, the "Sulfatase Pathway" represents a critical, often compensatory, route for local estrogen biosynthesis. This guide provides researchers with a mechanistic understanding of STS, validated experimental protocols for activity assessment, and a comparative analysis of next-generation inhibitors.

Scientific Foundation: The Intracrine Imperative

In postmenopausal physiology, the cessation of ovarian estrogen production does not eliminate estrogen from peripheral tissues. Instead, the mechanism shifts to intracrinology —the local synthesis of active steroids from inactive circulating precursors.

The Sulfatase Pathway

Circulating Estrone Sulfate (E1S) exists at plasma concentrations 10–50 times higher than unconjugated estrogens, serving as a massive hydrophilic reservoir. STS hydrolyzes E1S to Estrone (E1), which is subsequently reduced to the potent mitogen 17

-

Clinical Relevance: In breast carcinoma tissues, STS activity can be 50–200 times higher than aromatase activity, making the sulfatase pathway the primary driver of intratumoral estrogen accumulation in many patients.

Biochemical Mechanism

STS is a microsomal enzyme anchored to the endoplasmic reticulum. Its catalytic activity relies on a unique post-translational modification: the oxidation of a cysteine residue (Cys75) to

-

Reaction: Hydrolysis of the sulfate ester bond.

-

Active Site: The aldehyde group of FGly is hydrated to a gem-diol, which attacks the sulfur atom of the substrate (E1S), releasing E1 and regenerating the enzyme.

Figure 1: The Sulfatase Pathway. High circulating levels of Estrone Sulfate are locally hydrolyzed by STS to Estrone, which is then converted to the potent Estradiol, driving ER-mediated transcription.

Therapeutic Targeting & Inhibitor Kinetics

Inhibiting STS prevents the "reactivation" of estrogens. The most successful class of inhibitors are aryl sulfamates , which act as irreversible suicide inhibitors. They are hydrolyzed by STS, but the sulfamoyl group (

Comparative Data: Kinetics and Inhibition

The following table summarizes kinetic parameters for human STS and the potency of key inhibitors.

| Parameter / Compound | Substrate / Target | Value | Notes |

| Estrone Sulfate (E1S) | 3.0 – 7.0 | High affinity substrate [1]. | |

| DHEAS | 4.0 – 15.0 | Precursor for androgens/estrogens [1]. | |

| pH Optimum | E1S Hydrolysis | 7.0 – 7.5 | Tris-HCl buffer is preferred [2]. |

| Irosustat (STX64) | STS (Cell-free) | IC | First-generation irreversible inhibitor [3]. |

| Irosustat (STX64) | STS (MCF-7 Cells) | IC | High cellular potency due to accumulation [3]. |

| STX681 | STS (Dual Inhibitor) | IC | Dual Aromatase-Sulfatase Inhibitor (DASI) [4].[1][2] |

| STX681 | Aromatase (Dual Inhibitor) | IC | Potent aromatase inhibition component [4].[2] |

Experimental Protocols

Protocol A: Radiometric STS Activity Assay (The Gold Standard)

Purpose: Precise determination of enzyme activity using physiological substrates ([3H]-E1S).

Reagents:

-

Buffer A: 20 mM Tris-HCl, pH 7.4.

-

Substrate: [6,7-3H] Estrone Sulfate (Specific Activity ~50 Ci/mmol).

-

Stop Solution: Toluene.

Workflow:

-

Preparation: Homogenize tissue or harvest cells (e.g., MCF-7, JEG-3) in Buffer A. Centrifuge at 100,000 x g if isolating microsomes, or use whole cell lysate.

-

Incubation:

-

Mix 100

L protein lysate with [3H]-E1S (final concentration 20 -

Incubate at 37°C for 30–60 minutes. Critical: Ensure reaction remains in linear phase (<15% substrate conversion).

-

-

Extraction (Self-Validating Step):

-

Detection:

-

Aliquot 500

L of the upper organic phase (Toluene) into a scintillation vial. -

Add scintillation cocktail and count (CPM).

-

-

Calculation:

-

Convert CPM to pmol product formed using specific activity.

-

Protocol B: Fluorometric HTS Assay

Purpose: Rapid screening of inhibitors without radioactive waste.

Reagents:

-

Substrate: 4-Methylumbelliferyl Sulfate (4-MUS).

-

Stop/Reading Buffer: 0.1 M Glycine-NaOH, pH 10.4.

Workflow:

-

Incubation: Incubate enzyme source with 4-MUS (typically 1–5 mM) in Tris-HCl pH 7.4 for 1 hour at 37°C.

-

Termination: Add 2 volumes of Glycine-NaOH pH 10.4.

-

Note: High pH stops the enzyme and maximizes the fluorescence of the product (4-Methylumbelliferone).

-

-

Read: Measure fluorescence at Ex 360 nm / Em 450 nm .

Figure 2: Radiometric STS Assay Workflow. The differential solubility of the sulfated substrate (aqueous) and desulfated product (organic) allows for clean separation and quantification.

Future Directions: Dual Inhibition

The future of drug development in this space lies in Dual Aromatase-Sulfatase Inhibitors (DASIs) . Since blocking one pathway often leads to upregulation of the other, single-molecule dual inhibitors like STX681 offer a comprehensive blockade of estrogen synthesis. These compounds combine the pharmacophore of a non-steroidal aromatase inhibitor (e.g., letrozole-like triazole) with the aryl sulfamate moiety required for STS inactivation [4].

References

-

Kinetic properties of human steroid sulfatase. Source:Journal of Steroid Biochemistry and Molecular Biology. URL:[Link]

-

Steroid sulfatase activity in human endometrium. Source:Journal of Clinical Endocrinology & Metabolism. URL:[Link]

-

Irosustat (STX64): A first-generation steroid sulfatase inhibitor. Source:[5]Cancer Research. URL:[Link]

-

Preclinical development of STX681, a dual aromatase and sulfatase inhibitor. Source:Clinical Cancer Research. URL:[Link]

Sources

estrogen sulfotransferases and estradiol sulfation

An In-depth Technical Guide to Estrogen Sulfotransferases and Estradiol Sulfation

Executive Summary

Sulfation, a critical phase II metabolic reaction, plays a pivotal role in regulating the biological activity of estrogens. This process, catalyzed by a family of enzymes known as sulfotransferases (SULTs), converts potent, active estrogens like estradiol into inactive, water-soluble sulfate esters. These sulfated conjugates have reduced affinity for estrogen receptors (ERs) and are primed for excretion. However, this is not a terminal inactivation. The enzyme steroid sulfatase (STS) can reverse this process, re-generating active estrogens in peripheral tissues. This dynamic interplay between SULTs and STS forms a powerful local control system for estrogen action, a concept central to "intracrinology." The predominant enzyme responsible for high-affinity estradiol sulfation is SULT1E1, which is implicated in both normal physiology and the pathology of estrogen-dependent diseases, most notably breast and endometrial cancers. Understanding the enzymology, regulation, and methodologies for studying these enzymes is paramount for researchers and drug development professionals aiming to modulate estrogen signaling. This guide provides a technical deep-dive into the core mechanisms of estradiol sulfation, the enzymes involved, and the state-of-the-art methodologies for their investigation.

The Central Role of Sulfation in Estrogen Homeostasis

Estrogen homeostasis is a tightly regulated balance of synthesis, metabolism, and excretion. While the liver is the primary site for systemic steroid metabolism, peripheral tissues possess the enzymatic machinery to locally modulate hormone levels. Sulfation is a key pathway in this process.

Unlike glucuronidation, which is generally considered a terminal inactivation step leading to excretion, sulfation acts as a reversible switch. Estradiol (E2), the most potent endogenous estrogen, is rendered biologically inactive upon sulfation to estradiol-3-sulfate (E2-S). E2-S can be considered a stable, inactive reservoir that can be readily transported in the circulation. Crucially, in target tissues expressing steroid sulfatase (STS), E2-S can be rapidly hydrolyzed back to active E2, thereby fueling local estrogen receptors without relying on circulating E2 levels. This SULT/STS axis is a critical determinant of tissue-specific estrogen exposure and response.

Caption: The SULT/STS axis as a reversible switch in estrogen metabolism.

Enzymology of Estrogen Sulfotransferases

The cytosolic SULTs responsible for estrogen sulfation belong to a large superfamily of enzymes. They all utilize an essential co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), as the sulfonate donor.

SULT1E1: The High-Affinity Estradiol Specialist

SULT1E1 is the primary enzyme responsible for the sulfation of estrogens in both reproductive and non-reproductive tissues. Its defining characteristic is its exceptionally high affinity for estradiol, with a Michaelis constant (Km) in the low nanomolar range, which matches physiological concentrations of the hormone.

-

Structure and Active Site: The crystal structure of SULT1E1 reveals a characteristic α/β fold with a catalytic domain that binds both PAPS and the steroid substrate. The active site is highly hydrophobic, accommodating the steroid nucleus of estradiol. Specific amino acid residues are critical for positioning the 3-hydroxyl group of estradiol for nucleophilic attack on the sulfur atom of PAPS.

-

Kinetics and Specificity: SULT1E1 displays a clear substrate preference. While it can sulfate various phenolic compounds, its affinity for estrogens is paramount.

| Substrate | Typical Km (nM) | Relative Activity |

| Estradiol (E2) | 5 - 20 | High |

| Estrone (E1) | 20 - 50 | Moderate |

| Diethylstilbestrol (DES) | 10 - 30 | High |

| DHEA | > 10,000 | Very Low |

| This data is compiled from multiple kinetic studies and represents typical ranges. |

-

Catalytic Mechanism: The reaction proceeds via a sequential ordered Bi-Bi mechanism. PAPS binds first, followed by estradiol. The 3'-hydroxyl group of estradiol, activated by a catalytic base within the active site (e.g., a histidine residue), performs a nucleophilic attack on the sulfuryl group of PAPS. This transfers the sulfonate group to estradiol, forming E2-S and leaving 3'-phosphoadenosine-5'-phosphate (PAP). PAP is the last product to be released.

Caption: The ordered Bi-Bi catalytic cycle of SULT1E1.

Other SULTs: SULT2A1 and DHEA Sulfation

While SULT1E1 is the primary estradiol sulfotransferase, other SULTs contribute to steroid homeostasis. SULT2A1, for example, is the principal enzyme for the sulfation of dehydroepiandrosterone (DHEA), an adrenal precursor for both androgens and estrogens. By converting DHEA to DHEA-S, SULT2A1 effectively removes a key substrate from the steroidogenic cascade that could otherwise be converted to active estrogens in peripheral tissues. Therefore, SULT2A1 activity indirectly regulates estrogen levels by controlling the precursor pool.

Role in Estrogen-Dependent Cancers

The local balance of SULT1E1 and steroid sulfatase (STS) activity is a critical factor in the progression of hormone-dependent cancers.

-

Breast Cancer: The role of SULT1E1 in breast cancer is complex and context-dependent.

-

Protective Role: In normal breast tissue and in some tumor contexts, high SULT1E1 expression is associated with a protective effect. By inactivating estradiol, it reduces the proliferative signal mediated by the estrogen receptor-alpha (ERα).

-

Aggravating Role: Conversely, some studies suggest that in certain scenarios, the sulfation pathway may be subverted. The large pool of E2-S can be rapidly re-activated by high STS activity, which is often overexpressed in breast tumors, providing a ready fuel source for cancer cell growth. Therefore, it is the ratio of SULT1E1 to STS that is often more predictive of outcome than the level of either enzyme alone.

-

-

Endometrial Cancer: Similar to breast cancer, local estrogen production is a key driver of endometrial cancer. Reduced expression of SULT1E1 can lead to higher intracellular levels of active estradiol, promoting endometrial proliferation and increasing cancer risk.

Methodologies for Investigation

A multi-faceted approach is required to fully characterize the role of estrogen sulfotransferases in a given biological system.

In Vitro Enzyme Kinetics

The foundational method for characterizing enzyme activity is to use a purified, recombinant enzyme and measure its ability to convert a substrate to a product over time.

Protocol: Recombinant SULT1E1 Activity Assay using [³H]-Estradiol

This protocol is a self-validating system because it directly measures the specific enzymatic conversion of a radiolabeled substrate, providing high sensitivity and specificity.

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction master mix. For a final volume of 50 µL, this includes:

-

Tris-HCl Buffer (50 mM, pH 7.4)

-

MgCl₂ (5 mM): Divalent cations are often required for optimal enzyme activity.

-

Dithiothreitol (DTT, 1 mM): A reducing agent to protect cysteine residues in the enzyme's active site from oxidation.

-

PAPS (20 µM, final concentration): The essential sulfonate donor co-factor. Ensure this is in excess relative to the substrate's Km for Vmax determination.

-

-

Enzyme Addition: Add a known amount of purified recombinant human SULT1E1 (e.g., 10-50 ng). Include a "No Enzyme" control tube containing all components except the SULT1E1 protein.

-

Substrate Addition & Incubation:

-

Add [³H]-Estradiol to achieve the desired final concentration (e.g., for Km determination, use a range from 2 nM to 200 nM). The radiolabel allows for highly sensitive detection of the product.

-

Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for a predetermined time (e.g., 15 minutes) within the linear range of the reaction (determined in preliminary time-course experiments).

-

-

Reaction Termination & Phase Separation:

-

Stop the reaction by adding 100 µL of ice-cold dichloromethane.

-

Vortex vigorously for 30 seconds. This step is critical for partitioning. The unreacted, hydrophobic [³H]-Estradiol will move into the organic dichloromethane phase (bottom layer), while the newly formed, hydrophilic [³H]-Estradiol-Sulfate will remain in the aqueous buffer phase (top layer).

-

Centrifuge at 14,000 x g for 5 minutes to ensure clean separation of the aqueous and organic phases.

-

-

Quantification:

-

Carefully pipette a known volume (e.g., 40 µL) of the upper aqueous phase into a scintillation vial.

-

Add 4 mL of scintillation cocktail.

-

Quantify the amount of [³H]-Estradiol-Sulfate formed using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of reaction (e.g., in pmol/min/mg protein).

-

Plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

-

Quantification of Sulfated Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying sulfated steroids like E2-S in complex biological matrices such as plasma, serum, or tissue homogenates.

Caption: A typical workflow for quantifying E2-S via LC-MS/MS.

Workflow Overview:

-

Sample Preparation: The key challenge is to remove interfering substances (proteins, lipids) from the sample. This typically involves protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) for further clean-up and concentration of the steroid sulfates. An isotopically labeled internal standard (e.g., d4-E2-S) is added at the beginning to account for any sample loss during preparation.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase column (e.g., C18) is used to separate E2-S from other steroids based on its polarity.

-

Mass Spectrometric Detection:

-

Ionization: The eluent from the LC column enters the mass spectrometer, where electrospray ionization (ESI) in negative mode generates a negatively charged precursor ion for E2-S [M-H]⁻.

-

Tandem MS (MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity.

-

Q1 is set to select only the mass-to-charge ratio (m/z) of the E2-S precursor ion.

-

Q2 acts as a collision cell, where the precursor ion is fragmented using an inert gas.

-

Q3 is set to select only a specific, characteristic fragment ion of E2-S.

-

-

Quantification: The detector measures the intensity of the specific fragment ion. This intensity is compared to a standard curve generated with known amounts of E2-S to determine its concentration in the original sample. The ratio of the analyte signal to the internal standard signal is used for precise quantification.

-

Conclusion and Future Directions

Estradiol sulfation, primarily mediated by SULT1E1, is a cornerstone of estrogen homeostasis. It is not merely an inactivation pathway but a sophisticated regulatory mechanism that, in concert with steroid sulfatase, controls the local availability of active estrogens in target tissues. This balance is crucial for normal physiology and is frequently dysregulated in estrogen-dependent diseases like breast cancer. A thorough understanding of this axis requires a combination of classical enzymology, modern analytical chemistry, and cell-based functional assays. Future research will likely focus on developing tissue-specific modulators of SULT1E1 or STS activity as novel therapeutic strategies and further elucidating the complex transcriptional and post-translational regulation of these critical enzymes.

References

-

Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2015). The Regulation of Steroid Action by Sulfation and Desulfation. Endocrine Reviews, 36(5), 526–563. [Link]

-

Rizner, T. L. (2013). The important roles of steroid sulfatase and sulfotransferases in gynecology. Frontiers in Pharmacology, 4, 20. [Link]

-

Adjei, A. A., & Weinshilboum, R. M. (1999). SULT1E1: a new human estrogen sulfotransferase. Steroids, 64(12), 805–809. [Link]

-

Zhang, J., & Falany, C. N. (1997). Expression and characterization of a human estrogen sulfotransferase. The Journal of Steroid Biochemistry and Molecular Biology, 60(3-4), 221–228. [Link]

-

Petrotchenko, E. V., Pedersen, L. C., Borchers, T., & Negishi, M. (2001). The 2.0 Å crystal structure of human estrogen sulfotransferase. FEBS Letters, 490(1-2), 55–60. [Link]

-

Hammer, F., Subtil, S., Lux, P., Maser, E., & Engel, W. (2007). The human dehydroepiandrosterone sulphotransferase (SULT2A1) gene is regulated by the nuclear receptors steroidogenic factor 1 (SF-1) and liver receptor homologue 1 (LRH-1). The Journal of Steroid Biochemistry and Molecular Biology, 103(2), 166–172. [Link]

-

Irtan, S., & Gompel, A. (2008). Estradiol sulfotransferase and breast cancer. The Journal of Steroid Biochemistry and Molecular Biology, 109(1-2), 15–21. [Link]

-

Miki, Y., Nakata, T., Suzuki, T., Darnel, A. D., Moriya, T., Hata, S., ... & Sasano, H. (2002). Systemic and local estrogen regulation in uterine endometrial cancer. Cancer Research, 62(1), 269–275. [Link]

17beta-Estradiol sulfate-d5 supplier and pricing

[1][2]

To ensure analytical rigor, one must distinguish between the specific isomers and their isotopic labels. The 3-sulfate is the primary circulating metabolite and the standard target for LC-MS/MS assays.[1]

| Feature | Specification |

| Primary Target | 17 |

| CAS Number | 352431-50-6 (Labeled); 4999-79-5 (Unlabeled) |

| Chemical Formula | C |

| Molecular Weight | 378.45 g/mol (Salt form) |

| Isotopic Purity | |

| Solubility | DMSO (Slightly), Water (Sparingly), Methanol (Soluble) |

| Stability | Hygroscopic solid; store at -20°C. Stable in solution for ~12 months at -80°C. |

Critical Note: If your protocol strictly requires a d5 label, it likely utilizes 17

-Estradiol-d5 (CAS 221093-45-4) as the internal standard after an enzymatic hydrolysis step (Glucuronidase/Sulfatase).[1] However, direct quantification using the d4-sulfate is the modern "Gold Standard" for preserving the metabolic profile.[1]

Part 2: Market Landscape (Suppliers & Pricing)[1]

The following table summarizes the primary global sources for the d4-sulfate analog. Prices are estimates based on Q1 2025 data and may vary by region.[1]

| Supplier | Product Code | Pack Size | Approx. Price (USD/EUR) | Notes |

| Cayman Chemical | Item 38627 | 1 mg | €151 (~$165) | High purity (>99%); stabilized with TRIS (50% w/w).[1][2][3][4] |

| Cayman Chemical | Item 38627 | 5 mg | €712 (~$780) | Bulk option; same TRIS stabilization. |

| C/D/N Isotopes | D-5287 | 10 mg | CA | Best Value for method development/validation. |

| C/D/N Isotopes | D-5287 | 20 mg | CA | High stock availability.[1] |

| TRC / LGC | E888827 (varies) | 1 mg | Inquire (High) | Often custom synthesized; check for "In Stock" status.[1] |

| Cerilliant/Sigma | E-061 (d5 Free) | 1 mL | ~$150 | d5-Unconjugated (for hydrolysis methods only).[1] |

Sourcing Recommendation:

Part 3: Analytical Workflow (The Core)[1]

The following protocol outlines the Direct Quantification of 17

Sample Preparation (Solid Phase Extraction)[6][7]

-

Reconstitution: Dissolve d4-IS in Methanol:Water (50:50) to 100 ng/mL.[1][5]

-

Spiking: Add 20 µL d4-IS to 200 µL Serum/Plasma.

-

Precipitation: Add 600 µL Acetonitrile (1% Formic Acid) to precipitate proteins. Vortex 1 min, Centrifuge 10,000 x g.

-

Dilution: Dilute supernatant 1:1 with water to reduce organic strength before SPE.

-

SPE Loading: Load onto a weak anion exchange (WAX) or HLB cartridge.

-

Dry Down: Evaporate eluate under N

at 40°C; reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters[1][6]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 10mM Ammonium Acetate (pH 7.5).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Ionization: Negative Electrospray Ionization (ESI-).[1]

-

MRM Transitions:

Workflow Diagram (Graphviz)[1]